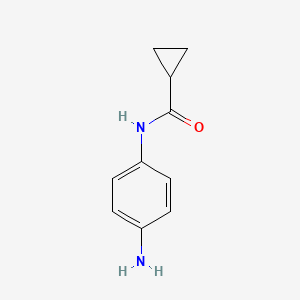

N-(4-aminophenyl)cyclopropanecarboxamide

Description

BenchChem offers high-quality N-(4-aminophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-aminophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOLSDDMVFYWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585432 | |

| Record name | N-(4-Aminophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74617-73-5 | |

| Record name | N-(4-Aminophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)cyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(4-aminophenyl)cyclopropanecarboxamide is a molecule of significant interest in medicinal chemistry and drug development. Its structure, which combines a reactive primary aromatic amine, a stable amide linkage, and a conformationally constrained cyclopropyl group, presents a unique scaffold for the design of novel therapeutic agents. The cyclopropyl moiety, in particular, is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, capable of improving metabolic stability and modulating electronic properties. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug discovery, from predicting its behavior in biological systems to designing robust synthetic and analytical protocols.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide, including its structural features, predicted and expected physical characteristics, and detailed, field-proven methodologies for their experimental determination. The synthesis of this compound is also discussed, providing a practical framework for its preparation and purification.

Molecular Structure and Key Chemical Features

N-(4-aminophenyl)cyclopropanecarboxamide possesses a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .

Key Structural Features:

-

Primary Aromatic Amine (-NH₂): This functional group is a key site for further chemical modification and is a hydrogen bond donor. Its basicity is a critical determinant of the molecule's pKa.

-

Amide Linkage (-CONH-): This robust linker provides structural rigidity and participates in hydrogen bonding as both a donor and an acceptor.

-

Cyclopropyl Ring: This three-membered ring introduces conformational rigidity and influences the molecule's lipophilicity and metabolic stability.

-

Para-substituted Phenyl Ring: The substitution pattern on the aromatic ring dictates the orientation of the functional groups and influences electronic effects within the molecule.

Physicochemical Properties: A Comprehensive Overview

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Predicted and Expected Physicochemical Parameters

While experimental data for N-(4-aminophenyl)cyclopropanecarboxamide is not extensively published, we can compile a table of predicted values and expected ranges based on its structure and data from analogous compounds.

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Weight | 176.22 g/mol | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |

| Melting Point (°C) | Not available | An indicator of purity and crystal lattice energy. Important for formulation and stability. |

| Boiling Point (°C) | 314.8 ± 15.0 (Predicted) | Relevant for purification by distillation if applicable, though high-boiling solids are more commonly purified by crystallization. |

| Density (g/cm³) | 1.313 ± 0.06 (Predicted) | Useful for formulation and process development. |

| pKa | 14.50 ± 0.70 (Predicted) | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. The primary amine is expected to have a pKa around 4-5. |

| LogP (Octanol/Water) | ~1.5 - 2.5 (Estimated) | A measure of lipophilicity, which is critical for membrane permeability and ADME properties. |

| Aqueous Solubility | Low to moderate | A key factor for oral bioavailability and formulation. The presence of both polar and non-polar groups suggests it will have limited but measurable water solubility. |

| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |

| Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact receptor binding and bioavailability. |

Synthetic Pathway and Rationale

The synthesis of N-(4-aminophenyl)cyclopropanecarboxamide can be logically approached through a standard amide coupling reaction. A plausible and efficient synthetic route involves the acylation of p-phenylenediamine with cyclopropanecarbonyl chloride.

Caption: Proposed synthesis of N-(4-aminophenyl)cyclopropanecarboxamide.

Experimental Protocol: Synthesis of N-(4-aminophenyl)cyclopropanecarboxamide

This protocol is based on established methods for amide bond formation.

Materials:

-

p-Phenylenediamine

-

Cyclopropanecarbonyl chloride

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure N-(4-aminophenyl)cyclopropanecarboxamide.

Experimental Determination of Physicochemical Properties

The following are detailed protocols for the experimental validation of the key physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide.

Caption: Workflow for physicochemical characterization.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Sample Preparation: Place a small amount of the dried, purified N-(4-aminophenyl)cyclopropanecarboxamide into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus and heat at a rate of 10-20 °C/min initially. As the expected melting point is approached, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a gold-standard technique for its determination.

Protocol:

-

Sample Preparation: Add an excess amount of N-(4-aminophenyl)cyclopropanecarboxamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the aqueous solubility of the compound under the experimental conditions.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which significantly impacts its biological activity and ADME properties.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of N-(4-aminophenyl)cyclopropanecarboxamide in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, use specialized software to analyze the titration data.

LogP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which is a major determinant of its ability to cross biological membranes.

Protocol:

-

System Preparation: Pre-saturate equal volumes of n-octanol and water (or a relevant buffer) with each other by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Dissolve a known amount of N-(4-aminophenyl)cyclopropanecarboxamide in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectral Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized N-(4-aminophenyl)cyclopropanecarboxamide.

Expected Spectral Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the para-substituted phenyl ring.

-

Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

-

Amide Proton (-NH-): A singlet or broad singlet, typically in the downfield region (δ 8-10 ppm).

-

Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-1.5 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

-

Carbonyl Carbon (-C=O): A signal in the downfield region (δ 165-175 ppm).

-

Cyclopropyl Carbons: Signals in the upfield region (δ 10-30 ppm).

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching (Amine and Amide): Broad absorptions in the range of 3200-3500 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption around 1650 cm⁻¹.

-

C-N Stretching: Absorptions in the range of 1200-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Absorptions characteristic of the phenyl ring.

-

-

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.22).

-

Fragment Ions: Characteristic fragmentation patterns resulting from the loss of the cyclopropyl group, the amino group, or cleavage of the amide bond.

-

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide. By combining predicted data with established, robust experimental protocols, researchers and drug development professionals are equipped with the necessary information and methodologies to effectively synthesize, characterize, and utilize this promising molecular scaffold. A thorough understanding and experimental validation of these core properties are indispensable for advancing compounds like N-(4-aminophenyl)cyclopropanecarboxamide through the drug discovery pipeline.

References

No direct publications detailing the experimental physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide were identified. The following references provide context for the synthesis and characterization of related compounds and the analytical techniques described.

-

Synthesis of N-(4-aminophenyl)

- Title: Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents

- Source: ResearchG

-

URL: [Link]

-

Synthesis of Phenylcyclopropane Carboxamide Derivatives: Provides insights into the synthesis and characterization of compounds containing the cyclopropanecarboxamide scaffold.

- Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

- Source: PMC - NIH

-

URL: [Link]

-

Synthesis of 3-(4-aminophenyl)

- Title: Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile

- Source:

-

URL: [Link]

- Predicted Physicochemical Properties of N-(4-aminophenyl)-N-methyl-cyclopropanecarboxamide: A source for predicted data of a closely related compound. Title: N-(4-aminophenyl)-N-methyl-cyclopropanecarboxamide | 1092305-17-3 Source: ChemicalBook

- Patents related to Cyclopropane Carboxamides: Provides examples of synthetic methodologies and applications of this class of compounds.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(4-aminophenyl)cyclopropanecarboxamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound N-(4-aminophenyl)cyclopropanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted NMR spectra, rooted in fundamental principles of magnetic resonance and supported by data from analogous structures. The guide elucidates the rationale behind chemical shift assignments and coupling patterns, providing a robust framework for the structural verification of this molecule. Furthermore, it outlines a standardized protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in experimental workflows.

Introduction: The Structural Significance of N-(4-aminophenyl)cyclopropanecarboxamide

N-(4-aminophenyl)cyclopropanecarboxamide is a molecule of interest in medicinal chemistry and materials science due to the confluence of three key structural motifs: a para-substituted aniline ring, a rigid cyclopropyl group, and an amide linkage. The aniline moiety is a common pharmacophore, while the cyclopropyl ring is often introduced to modulate metabolic stability, potency, and conformational rigidity of bioactive molecules. The amide bond provides a key hydrogen bonding feature. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications.

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of N-(4-aminophenyl)cyclopropanecarboxamide, providing a detailed roadmap for its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-(4-aminophenyl)cyclopropanecarboxamide. These predictions are based on established chemical shift ranges for analogous structural fragments, including cyclopropane derivatives and para-substituted anilines.[1][2][3] The data is presented for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has minimal overlapping signals.[4]

Table 1: Predicted ¹H NMR Spectral Data for N-(4-aminophenyl)cyclopropanecarboxamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' (NH) | ~9.5 - 10.5 | Singlet (broad) | - | 1H |

| H-2, H-6 | ~7.2 - 7.4 | Doublet | ~8.5 | 2H |

| H-3, H-5 | ~6.5 - 6.7 | Doublet | ~8.5 | 2H |

| H-1" | ~1.5 - 1.8 | Multiplet | - | 1H |

| H-2", H-3" (cis) | ~0.8 - 1.0 | Multiplet | - | 2H |

| H-2", H-3" (trans) | ~0.6 - 0.8 | Multiplet | - | 2H |

| NH₂ | ~4.8 - 5.2 | Singlet (broad) | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for N-(4-aminophenyl)cyclopropanecarboxamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 - 175 |

| C-4 | ~145 - 148 |

| C-1 | ~128 - 132 |

| C-2, C-6 | ~120 - 123 |

| C-3, C-5 | ~113 - 115 |

| C-1" | ~13 - 16 |

| C-2", C-3" | ~7 - 10 |

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns are a direct reflection of the electronic environment of each nucleus within the molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum can be divided into three distinct regions: the aromatic region, the amide and amine region, and the aliphatic (cyclopropyl) region.

-

Aromatic Region (δ 6.5 - 7.4 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the amide group (H-2, H-6) are expected to be deshielded compared to the protons ortho to the electron-donating amino group (H-3, H-5). This is due to the electron-withdrawing nature of the amide substituent. The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in benzene rings.

-

Amide and Amine Protons: The amide proton (H-1') is expected to appear as a broad singlet at a downfield chemical shift (δ 9.5 - 10.5 ppm), a characteristic feature of amide NH protons. Its chemical shift can be sensitive to solvent and concentration.[4] The protons of the primary amine (NH₂) are also anticipated to be a broad singlet in the region of δ 4.8 - 5.2 ppm.

-

Cyclopropyl Region (δ 0.6 - 1.8 ppm): The protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (H-1") will be a multiplet, coupled to the four methylene protons. The methylene protons (H-2", H-3") are diastereotopic and will appear as two separate multiplets. The upfield chemical shifts are a hallmark of cyclopropyl protons, resulting from the ring current effect of the strained three-membered ring.[5][6]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

-

Carbonyl Carbon (δ ~172 - 175 ppm): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing in the typical range for this functional group.[7][8]

-

Aromatic Carbons (δ ~113 - 148 ppm): Four signals are expected in the aromatic region. The carbon bearing the amino group (C-4) will be the most shielded among the substituted carbons due to the electron-donating nature of the nitrogen. Conversely, the carbon attached to the amide nitrogen (C-1) will be more deshielded. The chemical shifts of the unsubstituted aromatic carbons (C-2, C-6 and C-3, C-5) will be influenced by the electronic effects of both the amino and amide groups.

-

Cyclopropyl Carbons (δ ~7 - 16 ppm): The carbons of the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum.[3][9] The methine carbon (C-1") will be slightly more deshielded than the methylene carbons (C-2", C-3").

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR spectra, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of N-(4-aminophenyl)cyclopropanecarboxamide.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good starting point due to its high dissolving power for a wide range of organic compounds.[4] Other potential solvents include CDCl₃ and acetone-d₆.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5][9]

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 12 ppm).

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.[7]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., -10 to 200 ppm).

-

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Figure 1: Molecular Structure with Atom Numbering for NMR Assignment.

Figure 2: General Workflow for NMR-based Structural Elucidation.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of N-(4-aminophenyl)cyclopropanecarboxamide. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify and verify the structure of this molecule. The outlined experimental protocol serves as a standardized method to obtain high-quality, reproducible NMR data, which is crucial for the rigorous characterization required in scientific research and drug development. The principles and data presented herein form a solid foundation for the spectroscopic analysis of this and structurally related compounds.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Crecely, R. W., Crecely, K. M., & Goldstein, J. H. (1969). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037. Retrieved from [Link]

-

Hameed, S. A., Al-Daffaie, A. S., & Al-Bayati, R. I. (2009). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. National Journal of Chemistry, 36, 520-529. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Kusuyama, Y. (1984). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan, 57(5), 1437-1438. Retrieved from [Link]

-

Gros, C., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 23(11), 2999. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

-

García, F., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(30), 6643–6651. Retrieved from [Link]

-

Hou, S., et al. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Contreras, R. H., et al. (2003). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 41(8), 614-618. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

da Silva, A. C. A., et al. (2021). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Molecules, 26(22), 6909. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. Retrieved from [Link]

-

García, F., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(30), 6643-6651. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis, biological evaluation and molecular docking of novel benzamide, urea and sulfonamide derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1349. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. sites.wp.odu.edu [sites.wp.odu.edu]

FT-IR and mass spectrometry analysis of N-(4-aminophenyl)cyclopropanecarboxamide

An In-Depth Technical Guide to the Analytical Characterization of N-(4-aminophenyl)cyclopropanecarboxamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-aminophenyl)cyclopropanecarboxamide, a molecule of interest in pharmaceutical research and development. We present a detailed analysis using two core analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation, ensuring a deep understanding of the molecule's structural properties. Detailed, self-validating protocols for each technique are provided, alongside an in-depth analysis of the resulting spectra. Key data are summarized in tabular format, and complex processes, including experimental workflows and mass spectral fragmentation pathways, are illustrated with custom diagrams. This guide is intended for researchers, scientists, and drug development professionals who require robust, reliable, and well-documented analytical characterization of novel chemical entities.

Introduction to N-(4-aminophenyl)cyclopropanecarboxamide

N-(4-aminophenyl)cyclopropanecarboxamide is an organic compound featuring a unique combination of functional groups: a primary aromatic amine, a secondary amide, a phenyl ring, and a cyclopropyl moiety. Its molecular structure presents a compelling subject for analytical characterization and holds potential as a building block in medicinal chemistry. The presence of both hydrogen bond donors (the amine and amide N-H groups) and a hydrogen bond acceptor (the amide carbonyl) suggests potential for specific molecular interactions critical in drug design.

The precise confirmation of its chemical structure is paramount for any further research, including biological activity screening, formulation development, and quality control. In this context, the synergistic application of FT-IR spectroscopy and mass spectrometry provides an unambiguous confirmation of its covalent structure and functional group arrangement. FT-IR serves as a rapid, non-destructive tool to confirm the presence of key functional groups, while mass spectrometry provides exact mass information and critical connectivity data through fragmentation analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Core Principles and Rationale

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. For N-(4-aminophenyl)cyclopropanecarboxamide, FT-IR is expertly suited to confirm the simultaneous presence of the primary amine (-NH₂), the secondary amide (-CONH-), the aromatic ring, and the cyclopropyl group, each of which produces distinct and identifiable absorption peaks.

The diagnostic power of this technique lies in the correlation of observed absorption bands (in wavenumbers, cm⁻¹) with known vibrational modes of specific functional groups. For instance, the N-H stretching vibrations of amines and amides appear in a distinct region (3500-3100 cm⁻¹), as does the highly characteristic carbonyl (C=O) stretch of the amide group (the "Amide I" band) around 1700-1630 cm⁻¹.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

This protocol utilizes the ATR technique, which is favored for its minimal sample preparation and high reproducibility.

-

Instrument Calibration: Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is properly calibrated. Collect a background spectrum of the clean, empty ATR crystal to computationally subtract atmospheric (CO₂, H₂O) interference from the sample spectrum.

-

Sample Preparation: Place a small, representative amount of solid N-(4-aminophenyl)cyclopropanecarboxamide powder directly onto the ATR crystal surface.

-

Sample Engagement: Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This step is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.

-

Data Acquisition:

-

Spectrometer: PerkinElmer BX FT-IR Spectrophotometer or equivalent.[3]

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: After acquisition, perform an ATR correction and baseline correction using the spectrometer's software to ensure accurate peak positions and intensities.

FT-IR Workflow Diagram

Caption: ATR-FT-IR experimental workflow.

Data Interpretation and Spectral Analysis

The FT-IR spectrum of N-(4-aminophenyl)cyclopropanecarboxamide is characterized by several key absorption bands that confirm its structure.

-

N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic. The primary aromatic amine (-NH₂) is expected to show two distinct bands: an asymmetrical stretching vibration (~3400 cm⁻¹) and a symmetrical stretching vibration (~3300 cm⁻¹).[4][5] The secondary amide (-NH-) will present a single, typically sharp, stretching band in this same region, often around 3300-3250 cm⁻¹.[1]

-

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹ (~3050 cm⁻¹). The C-H stretches of the cyclopropyl group are also expected in this region, sometimes at slightly higher frequencies than typical aliphatic C-H stretches.

-

Amide I Band (C=O Stretch, ~1650 cm⁻¹): This is one of the most intense and reliable peaks in the spectrum. The strong absorption band around 1650 cm⁻¹ is definitive evidence of the amide carbonyl group.[2][6] Its exact position is influenced by hydrogen bonding.

-

N-H Bending Vibrations (1650-1550 cm⁻¹): The primary amine shows an N-H bending ("scissoring") vibration around 1620 cm⁻¹.[4] The secondary amide has a characteristic N-H in-plane bend (the "Amide II" band) around 1550 cm⁻¹, which results from a coupling of the N-H bending and C-N stretching modes.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring gives rise to several bands in this region, typically appearing as sharp absorptions of variable intensity.

-

C-N Stretching (1335-1250 cm⁻¹): The stretching vibration of the aromatic carbon to amine nitrogen (Ar-N) bond is expected in this range.[4][5]

Table 1: Summary of Expected FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |

| ~3400 and ~3300 | Asymmetrical & Symmetrical N-H Stretch | Primary Aromatic Amine (-NH₂) | [4][5] |

| ~3270 | N-H Stretch | Secondary Amide (-CONH-) | [1] |

| ~3050 | C-H Stretch | Aromatic C-H | [5] |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide (-CONH-) | [2] |

| ~1620 | N-H Bend | Primary Aromatic Amine (-NH₂) | [4] |

| ~1550 | N-H Bend / C-N Stretch (Amide II) | Secondary Amide (-CONH-) | [2] |

| 1600-1450 | C=C Stretch | Aromatic Ring | [5] |

| 1335-1250 | C-N Stretch | Aromatic Amine (Ar-N) | [4] |

Mass Spectrometry (MS) Analysis

Core Principles and Rationale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, its utility is twofold. First, high-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. Second, tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the isolated molecular ion and analyzing the resulting fragment ions.

The choice of ionization technique is critical. Electrospray ionization (ESI) is a "soft" ionization method ideal for this molecule, as it typically produces the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. This allows for the unambiguous determination of the molecular weight. Subsequent MS/MS analysis of this precursor ion reveals the molecule's connectivity by exposing its weakest bonds and most stable fragment structures. The fragmentation of amides under collision-induced dissociation (CID) is well-characterized and often involves cleavage of the amide N-CO bond, providing clear, interpretable data.[7][8]

Experimental Protocol: ESI-MS and MS/MS

-

Sample Preparation:

-

Prepare a stock solution of N-(4-aminophenyl)cyclopropanecarboxamide at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Full Scan MS Parameters:

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 100-150 °C.

-

-

Tandem MS (MS/MS) Parameters:

-

Select the [M+H]⁺ ion as the precursor for fragmentation.

-

Use an isolation window of ~1-2 m/z.

-

Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

-

Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

-

-

Data Interpretation and Fragmentation Analysis

The molecular formula of N-(4-aminophenyl)cyclopropanecarboxamide is C₁₀H₁₂N₂O. Its monoisotopic mass is 176.0950 Da.

-

Full Scan MS: The ESI-MS spectrum in positive mode is expected to show a prominent peak at m/z 177.1028, corresponding to the protonated molecule [M+H]⁺. High-resolution measurement of this ion should confirm the elemental composition C₁₀H₁₃N₂O⁺.

-

MS/MS Fragmentation: The fragmentation pattern provides a structural fingerprint. The most probable and mechanistically significant fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure under CID conditions.[7][8]

-

Primary Fragmentation: Cleavage of the N-CO bond can occur in two ways, leading to two primary, highly diagnostic fragment ions:

-

Formation of the Cyclopropyl Acylium Ion (m/z 69.0340): Loss of the neutral 4-aminophenylamine molecule (H₂N-C₆H₄-NH₂) results in the formation of the cyclopropyl acylium ion [C₄H₅O]⁺. This is often a very stable and thus abundant fragment.

-

Formation of the 4-Aminophenylaminyl Cation Radical or Protonated Aniline (m/z 93.0578 or 108.0657): The other side of the cleavage can lead to fragments corresponding to the aniline portion of the molecule. A common fragmentation for aromatic amides is the formation of a resonance-stabilized acylium cation and the loss of the amine as a neutral molecule.[8][9] A key fragment would be the protonated 4-aminoaniline at m/z 108.0657 or the aniline cation at m/z 93.0578 after rearrangement.

-

-

Proposed MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Table 2: Summary of Expected High-Resolution MS and MS/MS Ions

| m/z (Calculated) | Ion Formula | Identity |

| 177.1028 | [C₁₀H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 108.0657 | [C₆H₉N₂]⁺ | Protonated 4-aminoaniline |

| 93.0578 | [C₆H₇N]⁺˙ | Aniline Cation Radical |

| 69.0340 | [C₄H₅O]⁺ | Cyclopropyl Acylium Ion |

Conclusion: A Synergistic Approach to Structural Verification

The structural characterization of N-(4-aminophenyl)cyclopropanecarboxamide is definitively achieved through the complementary application of FT-IR spectroscopy and high-resolution mass spectrometry. FT-IR provides rapid and unequivocal confirmation of the essential functional groups—primary amine, secondary amide, and aromatic ring—offering a complete functional fingerprint of the molecule. Mass spectrometry complements this by providing the exact molecular formula via HRMS analysis of the molecular ion and establishes the precise connectivity of the structural motifs through logical and predictable MS/MS fragmentation pathways. The combined data from these two powerful techniques provide a self-validating system, ensuring the highest degree of confidence in the structural identity of N-(4-aminophenyl)cyclopropanecarboxamide for researchers and drug development professionals.

References

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

-

Hasan Saikot, M. S. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Wang, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8560–8566. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22645-22653. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ACETIN INDIA. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

Fernandes, C., et al. (2021). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Molecules, 26(22), 6931. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Methodological & Application

Unlocking the Three-Membered Ring: An Application Guide to the Mass Spectrometry Fragmentation of Cyclopropane-Containing Molecules

Introduction: The Enduring Intrigue of the Cyclopropane Ring

The cyclopropane motif, a three-membered carbocycle, is a fascinating and recurring structural element in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent ring strain, a consequence of compressed bond angles, imbues molecules with unique conformational rigidity and electronic properties.[1] This strained nature, however, also renders the cyclopropane ring susceptible to specific fragmentation pathways under the high-energy conditions of electron ionization (EI) mass spectrometry (MS), making the interpretation of their mass spectra a nuanced endeavor.[2] Understanding these fragmentation patterns is paramount for the structural elucidation and characterization of novel cyclopropane-containing compounds, a critical task for researchers in drug discovery and development.

This comprehensive guide provides an in-depth exploration of the mass spectral fragmentation of molecules bearing the cyclopropane moiety. We will delve into the fundamental mechanisms governing the fragmentation of the cyclopropane ring and its derivatives, offering field-proven insights into how substituents influence these pathways. Furthermore, this document provides detailed, step-by-step protocols for the analysis of cyclopropane-containing molecules by gas chromatography-mass spectrometry (GC-MS), with a particular focus on the important class of cyclopropane fatty acids.

Core Principles of Cyclopropane Fragmentation in EI-MS

Upon electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M radical cation, [M]•+).[3] This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation of cyclopropane-containing molecules is largely dictated by the energetic imperative to relieve ring strain.

The Parent Cyclopropane Molecule: A Fundamental Case Study

The mass spectrum of the unsubstituted cyclopropane molecule (C₃H₆) provides a foundational understanding of the ring's behavior. The molecular ion peak is typically observed at an m/z of 42.[2] Key fragmentation pathways include:

-

Loss of a Hydrogen Radical: Formation of the stable cyclopropyl cation ([C₃H₅]⁺) at m/z 41.

-

Ring Opening and Loss of Ethylene: The molecular ion can undergo ring-opening to form a propene radical cation, which then loses an ethylene molecule (C₂H₄) to produce a prominent ion at m/z 14 (CH₂•+). However, a more significant fragmentation pathway involves the loss of a methyl radical followed by rearrangement.

-

Formation of Allylic Cations: Ring-opening can also lead to the formation of an acyclic radical cation that rearranges to the more stable allyl cation ([C₃H₅]⁺) at m/z 41.

The Influence of Substituents on Fragmentation Pathways

The presence of substituents on the cyclopropane ring dramatically influences the fragmentation patterns. The nature of the substituent dictates the preferred site of ionization and the subsequent bond cleavages.

Alkyl-Substituted Cyclopropanes

For alkyl-substituted cyclopropanes, fragmentation is often initiated by cleavage of the C-C bond of the substituent alpha to the ring. This leads to the formation of a stable cyclopropylcarbinyl-type cation. Subsequent ring-opening and rearrangement are common. For instance, in the mass spectrum of methylcyclopropane, a prominent peak is observed at m/z 55, corresponding to the loss of a methyl radical.

Cyclopropyl Ketones and Ethers

The presence of a heteroatom with lone pair electrons, such as oxygen in ketones and ethers, provides a preferential site for ionization.[4]

-

Cyclopropyl Ketones: The initial ionization occurs at the carbonyl oxygen. A characteristic fragmentation is the alpha-cleavage, where the bond between the carbonyl carbon and the cyclopropyl ring is broken. This results in the formation of a stable acylium ion.[5] Ring-opening of the cyclopropyl group can also occur, leading to complex rearrangements.

-

Cyclopropyl Ethers: Similar to ketones, ionization is favored at the ether oxygen. Alpha-cleavage next to the oxygen is a dominant fragmentation pathway, leading to the loss of an alkyl radical and the formation of an oxonium ion.

Cyclopropylamines

For cyclopropylamines, the nitrogen atom's lone pair of electrons makes it the most likely site of ionization.[6] A key fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the formation of a stable iminium ion.

Visualizing Fragmentation: Key Mechanistic Pathways

To better understand the complex rearrangements that cyclopropane-containing molecules undergo upon electron ionization, the following diagrams illustrate some of the key fragmentation pathways.

Caption: Fragmentation of the parent cyclopropane molecular ion.

Caption: General fragmentation pathways for alkyl-substituted cyclopropanes.

Caption: Alpha-cleavage in cyclopropyl ketones.

Application Focus: GC-MS Analysis of Cyclopropane Fatty Acids (CPFAs)

Cyclopropane fatty acids are important components of bacterial cell membranes and can be found in various biological and food samples.[7] Their detection and quantification by GC-MS are crucial for applications ranging from microbial profiling to food authentication.

Protocol: GC-MS Analysis of Cyclopropane Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a robust method for the analysis of CPFAs in a lipid matrix, such as cheese, after conversion to their more volatile fatty acid methyl esters (FAMEs).[7]

1. Sample Preparation and Lipid Extraction:

-

Accurately weigh approximately 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of a chloroform:methanol (2:1, v/v) mixture and homogenize for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the lower chloroform layer containing the lipids to a clean, pre-weighed round-bottom flask.

-

Repeat the extraction twice more with 10 mL of the chloroform:methanol mixture.

-

Evaporate the combined chloroform extracts to dryness under a stream of nitrogen at 40°C.

-

Determine the weight of the extracted lipid.

2. Derivatization to FAMEs:

-

To the extracted lipid (approximately 50 mg), add 2 mL of a 0.5 M solution of sodium methoxide in methanol.

-

Seal the flask and heat at 50°C for 15 minutes with occasional swirling.

-

Allow the solution to cool to room temperature.

-

Add 2 mL of a 1 M sulfuric acid solution in methanol and heat at 50°C for 15 minutes.

-

After cooling, add 5 mL of saturated sodium chloride solution and 5 mL of hexane.

-

Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 15 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

4. Data Analysis and Interpretation:

-

Identify the CPFA FAMEs based on their retention times and characteristic mass spectra.

-

Key diagnostic ions for cyclopropane FAMEs include the molecular ion and fragments resulting from cleavage of the cyclopropane ring. For example, dihydrosterculic acid methyl ester (a C19 CPFA) will show a molecular ion at m/z 310.

Experimental Workflow for CPFA Analysis

Caption: Workflow for the GC-MS analysis of cyclopropane fatty acids.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometry of cyclopropane-containing molecules presents a unique set of challenges and opportunities. The inherent ring strain of the cyclopropane moiety governs its fragmentation behavior, leading to characteristic and often complex mass spectra. By understanding the fundamental principles of ring-opening and the influence of various substituents, researchers can confidently interpret these spectra to elucidate the structures of novel compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize mass spectrometry as a powerful tool in their exploration of the fascinating world of cyclopropane-containing molecules.

References

-

Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. [Link]

-

Danquist, A. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

-

Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

-

Caligiani, A., Marseglia, A., Palla, G., & Sforza, S. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(22), 4639–4645. [Link]

-

Christie, W. W. (n.d.). Gas Chromatography and Lipids. The AOCS Lipid Library. [Link]

-

Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]

-

Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

-

Shimadzu. (2023). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]

-

University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

-

Toste, F. D., & Co-workers. (2016). The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8712–8756. [Link]

-

Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

Sources

- 1. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

common side reactions in the synthesis of N-(4-aminophenyl)cyclopropanecarboxamide

Welcome to the technical support center for the synthesis of N-(4-aminophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the desired mono-acylated product?

This is a very common issue in the acylation of p-phenylenediamine due to the presence of two nucleophilic amino groups. The primary competing reaction is the formation of the di-acylated byproduct, N,N'-bis(cyclopropanecarbonyl)-1,4-phenylenediamine.

Understanding the Challenge: The Kinetics of Acylation

The mono-acylated product, N-(4-aminophenyl)cyclopropanecarboxamide, still possesses a free amino group that can react with another molecule of cyclopropanecarbonyl chloride. While the reactivity of the second amino group is somewhat diminished due to the electron-withdrawing effect of the newly formed amide group, it can still compete with the unreacted p-phenylenediamine for the acylating agent, especially as the concentration of the starting diamine decreases. A kinetic study on the acylation of a similar symmetrical diamine, m-phenylenediamine, highlights the challenge of achieving high mono-selectivity[1].

Troubleshooting Guide: Minimizing Diacylation

To favor the formation of the mono-acylated product, it is crucial to control the reaction conditions to favor the initial acylation step and disfavor the second.

Protocol for Enhancing Mono-acylation Selectivity:

-

Stoichiometric Control (Excess Diamine):

-

Procedure: Utilize a molar excess of p-phenylenediamine relative to cyclopropanecarbonyl chloride. A common starting point is a 2:1 to 4:1 molar ratio of p-phenylenediamine to the acylating agent.

-

Causality: By maintaining a high concentration of the more reactive starting diamine, the probability of the acylating agent encountering and reacting with p-phenylenediamine is significantly higher than with the less nucleophilic mono-acylated product.

-

-

Slow Addition of the Acylating Agent:

-

Procedure: Dissolve the p-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) and cool the solution to 0-5 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.

-

Causality: Slow addition maintains a low instantaneous concentration of the acylating agent, which further favors the reaction with the more abundant and more reactive p-phenylenediamine.

-

-

Choice of Base:

-

Procedure: Employ a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a 1.1 to 1.5 molar equivalent with respect to the cyclopropanecarbonyl chloride. The base is essential to neutralize the HCl generated during the reaction.

-

Causality: The base prevents the protonation of the amino groups on p-phenylenediamine, which would render them non-nucleophilic. Using a hindered base like DIPEA can sometimes offer better selectivity by minimizing side reactions.

-

Data Presentation: Impact of Stoichiometry on Product Distribution

| Molar Ratio (p-phenylenediamine : cyclopropanecarbonyl chloride) | Expected Mono-acylation Product (%) | Expected Di-acylation Byproduct (%) |

| 1 : 1 | 50-60% | 40-50% |

| 2 : 1 | 75-85% | 15-25% |

| 4 : 1 | >90% | <10% |

Note: These are generalized expected outcomes. Actual results may vary based on specific reaction conditions.

Visualization: Reaction Pathway and Side Reaction

Caption: Desired mono-acylation versus the di-acylation side reaction.

FAQ 2: My reaction mixture is turning dark brown/purple, and I am getting a low yield of a discolored product. What is causing this and how can I prevent it?

This discoloration is a classic indicator of the oxidation of p-phenylenediamine. This starting material is highly susceptible to air oxidation, which leads to the formation of colored, often polymeric, byproducts that can be difficult to remove and can lower the overall yield of the desired product.

Understanding the Challenge: Oxidation of p-Phenylenediamine

p-Phenylenediamine can be easily oxidized to form radical cations and ultimately quinone-diimine species. These species are highly colored and can further react to form complex, dark-colored polymeric materials[2][3]. This oxidation can be initiated by atmospheric oxygen and is often accelerated by the presence of trace metal impurities.

Troubleshooting Guide: Preventing Oxidation

Strict exclusion of oxygen and the use of high-purity reagents are key to preventing the formation of these colored impurities.

Protocol for Minimizing Oxidation:

-

Inert Atmosphere:

-

Procedure: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using standard Schlenk line techniques or a glovebox. Before starting the reaction, purge the reaction flask with the inert gas for several minutes.

-

Causality: By replacing the oxygen in the reaction vessel with an inert gas, the primary oxidant is removed, thus significantly reducing the rate of p-phenylenediamine oxidation.

-

-

Degassed Solvents:

-

Procedure: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use or by the freeze-pump-thaw method.

-

Causality: Dissolved oxygen in the solvent can be a significant contributor to the oxidation of the starting material.

-

-

High-Purity Reagents:

-

Procedure: Use freshly purchased or purified p-phenylenediamine. Older bottles may have already undergone partial oxidation. If the solid p-phenylenediamine is discolored (not white or off-white), it should be purified by recrystallization or sublimation before use.

-

Causality: Impurities, particularly metal ions, can catalyze the oxidation of p-phenylenediamine. Starting with high-purity materials minimizes these catalytic pathways.

-

Visualization: Oxidation Pathway

Caption: Oxidation pathway of p-phenylenediamine leading to colored byproducts.

FAQ 3: I have identified an impurity with a mass corresponding to a ring-opened product. Is this a known side reaction, and how can I avoid it?

While less common than diacylation and oxidation, the ring-opening of the cyclopropyl group is a potential side reaction, particularly under acidic conditions or in the presence of certain catalysts.

Understanding the Challenge: Stability of the Cyclopropyl Ring

The cyclopropyl group is a strained three-membered ring. This ring strain makes it susceptible to cleavage under certain conditions, often promoted by Lewis acids or strong protic acids[4][5]. In the context of this synthesis, if acidic conditions are generated and not effectively neutralized, or if certain metal impurities are present, the cyclopropyl ring can open to form isomeric impurities. A ring-opening rearrangement of N-cyclopropylamides has been shown to occur in the presence of aluminum chloride (AlCl₃)[4].

Troubleshooting Guide: Preserving the Cyclopropyl Ring

The key to preventing ring-opening is to maintain neutral or basic conditions throughout the reaction and purification process.

Protocol for Avoiding Cyclopropyl Ring Opening:

-

Effective Basicity:

-

Procedure: Ensure that a sufficient amount of a suitable base (e.g., triethylamine, DIPEA) is present to neutralize all the HCl generated during the acylation. A slight excess of the base (1.2 equivalents) is recommended.

-

Causality: Maintaining a non-acidic environment prevents the protonation of the amide carbonyl, which can initiate ring-opening.

-

-

Avoidance of Lewis Acids:

-

Procedure: Ensure that the reaction is free from contamination with Lewis acidic metal salts. Use high-purity reagents and clean glassware.

-

Causality: Lewis acids can coordinate to the carbonyl oxygen of the amide, activating the cyclopropyl ring towards nucleophilic attack and subsequent ring-opening[5].

-

-

Controlled Work-up:

-

Procedure: During the aqueous work-up, avoid strong acidic washes. If an acid wash is necessary to remove excess base, use a dilute, weak acid (e.g., 1% aqueous citric acid) and perform the wash quickly at low temperatures.

-

Causality: Prolonged exposure to acidic conditions, even during purification, can lead to the formation of ring-opened byproducts.

-

Visualization: Ring-Opening Mechanism

Caption: Lewis acid-mediated ring-opening of an N-cyclopropylamide.

Summary of Recommended Reaction Conditions

| Parameter | Recommendation | Rationale |

| Reactant Ratio | 2-4 equivalents of p-phenylenediamine per 1 equivalent of cyclopropanecarbonyl chloride | Favors mono-acylation, minimizes di-acylation. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of p-phenylenediamine. |

| Solvent | Anhydrous and degassed aprotic solvent (e.g., DCM, THF) | Prevents side reactions with water and dissolved oxygen. |

| Temperature | 0-5 °C for addition, then room temperature | Controls reaction rate, minimizes side reactions. |

| Addition Rate | Slow, dropwise addition of cyclopropanecarbonyl chloride | Maintains low concentration of acylating agent to favor mono-acylation. |

| Base | 1.1-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) | Neutralizes HCl, prevents ring-opening and starting material protonation. |

| Work-up | Neutral or slightly basic aqueous wash | Avoids acid-catalyzed ring-opening. |

By carefully controlling these parameters, you can significantly improve the yield and purity of your N-(4-aminophenyl)cyclopropanecarboxamide synthesis. Should you continue to experience difficulties, please do not hesitate to contact our technical support team with your experimental details.

References

-

Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health. [Link]

-

(PDF) Oxidative polymerization of p-phenylenediamine. ResearchGate. [Link]

-

Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. PubMed. [Link]

-

Penetration and haptenation of p-phenylenediamine. PubMed. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. [Link]

-

Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Wiley Online Library. [Link]

-

Evaluation of risk modification for p‐phenylenediamine sensitization by N‐acetyltransferase 1 and 2 for two highly sensitive cases. National Institutes of Health. [Link]

- Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine.

-

Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. PubMed. [Link]

-

Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. [Link]

-

Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]

-

Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. [Link]

- Process for 1,4-phenylenediamine.

-

Oxidation of p-Phenylenediamine. ResearchGate. [Link]

-

Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. [Link]

-

A Study on the Synthesis of p-phenylenediamine (PPD) Using Copper Catalyst. ResearchGate. [Link]

-

Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. [Link]

-

p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Royal Society of Chemistry. [Link]

-

Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). PubMed Central. [Link]

-

The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online. [Link]

-

Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. [Link]

-

Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. ChemRxiv. [Link]

-

Preparation of p-Phenylenediamine Modified Graphene Foam/Polyaniline@Epoxy Composite with Superior Thermal and EMI Shielding Performance. MDPI. [Link]

-

The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. PubMed Central. [Link]

-

1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking I. ScienceOpen. [Link]

Sources

Technical Support Center: Purification of Crude N-(4-aminophenyl)cyclopropanecarboxamide

Welcome to the technical support center for the purification of N-(4-aminophenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity and yield in your experiments.

Understanding the Core Purification Challenges

The purification of crude N-(4-aminophenyl)cyclopropanecarboxamide presents a unique set of challenges stemming from its chemical structure and common synthetic routes. The presence of a primary aromatic amine and an amide functional group dictates its reactivity and solubility, while typical impurities can be structurally similar to the target compound, complicating separation.

Key Challenges Include:

-

Structurally Similar Impurities: Unreacted starting materials and byproducts often share similar polarities and functionalities with the desired product.

-

Oxidative Instability: The aminophenyl group is susceptible to oxidation, leading to the formation of colored impurities, particularly when exposed to air and light.

-

Variable Solubility: Finding a suitable solvent system that allows for effective crystallization without significant product loss can be challenging.

-

Amphoteric Nature: The molecule possesses both a basic amine and a weakly acidic amide proton, which can influence its behavior in different pH environments.

Below is a diagram illustrating the logical workflow for addressing these purification challenges.

Caption: A general workflow for the purification of crude N-(4-aminophenyl)cyclopropanecarboxamide.

Troubleshooting Common Purification Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter.

Recrystallization Troubleshooting

Q1: My compound oils out during crystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

-

Causality: The high concentration of the solute in the hot solvent leads to a rapid decrease in solubility upon cooling, causing the compound to crash out as a liquid.

-

Troubleshooting Steps:

-

Increase Solvent Volume: Re-heat the mixture to dissolve the oil, and add more of the hot solvent to decrease the concentration. A more dilute solution will cool more slowly, allowing for controlled crystal growth.[1]

-

Use a Solvent Mixture: Introduce a "poorer" solvent (one in which your compound is less soluble) dropwise into the hot, dissolved solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly. Common solvent systems for amides include hexane/ethyl acetate or ethanol/water.[2]

-

Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

-

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

A2: This indicates that the solution is not supersaturated, meaning there is too much solvent.

-

Causality: The concentration of the dissolved compound is below its saturation point at the lower temperature.

-

Troubleshooting Steps:

-

Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Continue to do this in small increments, allowing the solution to cool each time to check for crystal formation.[1]

-

Introduce a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.

-